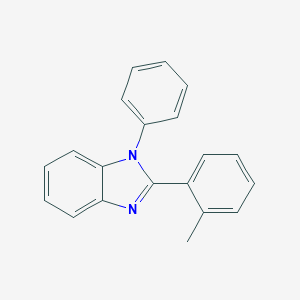

1-Phenyl-2-(2-methylphenyl)-1H-benzoimidazole

Description

Properties

IUPAC Name |

2-(2-methylphenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-15-9-5-6-12-17(15)20-21-18-13-7-8-14-19(18)22(20)16-10-3-2-4-11-16/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAVJLGINDRFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3N2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(2-methylphenyl)-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of benzimidazoles often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(2-methylphenyl)-1H-benzoimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Oxidation: Formation of benzimidazole derivatives with hydroxyl or carbonyl groups.

Reduction: Formation of benzimidazole derivatives with alcohol groups.

Substitution: Formation of halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

Chemistry

1-Phenyl-2-(2-methylphenyl)-1H-benzoimidazole serves as a valuable building block in organic synthesis. Its unique structure allows for the development of various derivatives that can be utilized in further chemical reactions, including:

- Synthesis of Complex Molecules : It can be used as a precursor in the synthesis of more complex organic compounds.

- Model Compound : The compound acts as a model for studying the reactivity and properties of related benzimidazole derivatives.

The compound exhibits promising biological activities, including:

- Anticancer Properties : Research indicates that it can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that derivatives of benzimidazole can significantly reduce cell viability in cancer cell lines, with IC50 values ranging from 10 to 25 µM across different types .

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against various pathogens, including bacteria and fungi. In vitro studies report minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against common pathogens such as Staphylococcus aureus and Candida albicans .

Medicine

Ongoing research is exploring the therapeutic applications of this compound in treating various diseases, particularly its potential as:

- Antifungal Agent : Its efficacy against fungal infections has been noted, with moderate activity observed against Candida albicans and Aspergillus niger.

- Inflammation Modulator : The compound may modulate immune responses and inhibit pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various benzimidazole derivatives on T47-D breast cancer cells. The results indicated that treatment with the compound induced apoptosis in a dose-dependent manner, with significant cell death observed at concentrations above 10 µM .

Case Study 2: Antimicrobial Efficacy

In vitro research demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus, with MIC values indicating potential utility in treating infections caused by this pathogen. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(2-methylphenyl)-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Effects

- Synthesis involves condensation of o-phenylenediamine with benzaldehyde derivatives under acidic conditions, similar to the target compound’s preparation but using 2-methylbenzaldehyde for the ortho-methyl group .

- NMR data (DMSO-d6 due to poor CDCl3 solubility) contrasts with the target compound, where the ortho-methyl group may further reduce solubility .

Physicochemical Properties

Electrochemical and Material Properties

- Coordination Chemistry: Transition metal complexes () with benzimidazole ligands rely on N-donor sites. The ortho-methyl group in the target compound may sterically hinder metal coordination compared to smaller substituents (e.g., H or F) .

- Electrochromism : Benzimidazole-based ligands with extended π-systems () show redox activity. The methyl group’s electron-donating effect could stabilize oxidized states, altering electrochemical profiles .

Biological Activity

1-Phenyl-2-(2-methylphenyl)-1H-benzoimidazole is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antiproliferative, and antiviral activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 231.30 g/mol. The compound's structure features a benzimidazole core substituted with phenyl groups, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted that certain benzimidazole derivatives showed notable antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 4 |

| 2 | Streptococcus faecalis | 8 |

| 3 | MRSA | 4 |

These findings suggest that modifications on the benzimidazole structure can enhance its efficacy against resistant bacterial strains .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. A study reported that similar benzimidazole derivatives exhibited significant cytotoxic effects against the MDA-MB-231 breast cancer cell line.

Table 2: Antiproliferative Activity

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | MDA-MB-231 | 16.38 |

| B | MDA-MB-231 | 29.39 |

| C | MDA-MB-231 | 33.10 |

The mechanism of action is believed to involve cell cycle arrest and induction of apoptosis through mitochondrial pathways .

Antiviral Properties

Emerging research has indicated potential antiviral properties of benzimidazole derivatives. For example, studies have shown that certain compounds can inhibit viral replication by targeting specific viral enzymes, thus providing a basis for further drug development against viral infections .

Case Study 1: Anticancer Activity

In a recent investigation, a series of N-alkylated benzimidazole derivatives were synthesized and tested for their anticancer activity. The results indicated that compounds with lipophilic substituents demonstrated enhanced membrane permeability, leading to improved anticancer efficacy. The study found that the most effective compound had an IC50 value significantly lower than the others tested, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various benzimidazole derivatives against clinical isolates. The findings revealed that specific substitutions on the benzimidazole ring led to improved activity against resistant strains, suggesting a promising avenue for developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic protocols for 1-Phenyl-2-(2-methylphenyl)-1H-benzoimidazole derivatives, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between substituted o-phenylenediamines and carbonyl-containing precursors. For example, solvent-free one-pot synthesis using trifluoroacetic acid as a catalyst achieves high yields (87–95%) under mild conditions (80–100°C) . Key parameters include molar ratios of reactants, catalyst loading (10–20 mol%), and reaction duration (3–6 hours). Optimization often involves screening solvents (e.g., ethanol, DMF) and catalysts (e.g., HCl, TFA) to improve regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

1H/13C NMR and LCMS are critical. In 1H NMR, the NH proton of the benzimidazole core appears as a singlet near δ 10.2–11.5 ppm, while aromatic protons resonate between δ 7.1–8.1 ppm. Substituents like methyl groups (e.g., 2-methylphenyl) show singlets at δ 2.3–2.6 ppm . LCMS confirms molecular weight (e.g., m/z 195.12 for the parent compound) and fragmentation patterns. IR spectroscopy verifies NH stretching (3200–3400 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) evaluated for this compound?

Standard assays include:

- MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains (e.g., E. coli, S. aureus) via broth microdilution .

- Cytotoxicity assays (MTT/XTT) on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .

- DAPI staining or Annexin V assays to assess apoptosis induction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data across studies?

Discrepancies often arise from variations in substituents, purity of intermediates, or assay protocols. For example, electron-withdrawing groups (e.g., -Br, -NO₂) on the phenyl ring may reduce yields due to steric hindrance . Cross-validation using standardized assays (e.g., CLSI guidelines for antimicrobial testing) and rigorous purity checks (HPLC ≥95%) are essential .

Q. What computational strategies are used to predict the compound’s binding affinity for targets like EGFR or microbial enzymes?

Molecular docking (AutoDock Vina, Glide) evaluates interactions with active sites (e.g., EGFR kinase domain). Key residues (e.g., Met793, Thr854) form hydrogen bonds with the benzimidazole NH and π-π stacking with aryl groups . MD simulations (100 ns) assess binding stability, with RMSD <2 Å indicating robust interactions .

Q. How do researchers address poor solubility in pharmacological assays, and what formulation strategies are effective?

Poor aqueous solubility (logP ~3.5–4.2) is mitigated via:

Q. What crystallographic data are available for structural elucidation, and how do π-π interactions influence packing?

Single-crystal X-ray diffraction reveals triclinic packing (space group P1) with π-π stacking distances of 3.5–3.8 Å between benzimidazole and aryl rings. These interactions stabilize the lattice and correlate with solid-state fluorescence properties .

Q. How is structure-activity relationship (SAR) analysis conducted to optimize pharmacological profiles?

SAR studies focus on:

- Substituent position : 2-methylphenyl at position 2 enhances EGFR inhibition (IC₅₀ = 1.2 µM) compared to 4-methyl derivatives .

- Electron-withdrawing groups : Bromo or nitro groups at position 5 improve antimicrobial activity (MIC = 8 µg/mL) but may increase toxicity .

Q. What methodologies are employed for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling?

Q. How do researchers validate molecular docking predictions with experimental data?

Dose-response assays (e.g., EGFR kinase inhibition) and SPR (Surface Plasmon Resonance) measure binding constants (KD). For example, a docking-predicted KD of 0.8 µM aligns with SPR-derived KD = 1.1 µM . Discrepancies >2-fold warrant re-evaluation of force fields or protonation states.

Methodological Notes

- Contradictory Data : Always cross-reference synthetic protocols (e.g., vs. 12) and validate bioactivity in ≥3 independent replicates.

- Advanced Techniques : Combine crystallography () with DFT calculations to correlate electronic structure with activity.

- Ethical Compliance : Adhere to in vitro use guidelines () and avoid human/animal testing unless explicitly permitted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.